molecular formula C16H15NO3 B2925690 Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate CAS No. 910443-48-0

Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2925690
CAS No.: 910443-48-0
M. Wt: 269.3
InChI Key: LQHHNHVNGUBIBP-UHFFFAOYSA-N
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Description

Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate (CAS 910443-48-0) is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol . This methyl ester is built on a 5-oxopyrrolidine-3-carboxylate scaffold, a structure recognized in medicinal chemistry as a promising framework for the development of novel bioactive agents . Compounds featuring the 5-oxopyrrolidine core have been identified as attractive scaffolds in antimicrobial research . Scientific literature demonstrates that derivatives of 5-oxopyrrolidine-3-carboxylic acid show significant structure-dependent antimicrobial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus . Some related hydrazone derivatives have exhibited potent effects, surpassing control antibiotics like cefuroxime against various bacterial strains and showing promising activity against multidrug-resistant fungal pathogens such as Candida auris . The naphthalene moiety incorporated into this molecule is of specific interest, as studies have shown that azole derivatives containing naphthalene can demonstrate selective, Gram-positive-bacteria-directed antimicrobial activity . This product is intended for research purposes as a chemical building block or intermediate in the synthesis and exploration of novel pharmacologically active compounds . It is supplied with a minimum purity of 98% . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-16(19)12-9-15(18)17(10-12)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHHNHVNGUBIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The carboxylate ester group is introduced through an esterification reaction, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst.

    Oxidation: The ketone group is introduced through an oxidation reaction, where the corresponding alcohol is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2), and Lewis acids (AlCl3).

    Hydrolysis: Aqueous acid (HCl, H2SO4) or base (NaOH, KOH).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

    Hydrolysis: Carboxylic acid and methanol.

Scientific Research Applications

Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate, also known by its CAS number 910443-48-0, is a chemical compound with a molecular weight of 269.3 . Research on related compounds, particularly 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, suggests potential applications in medicinal chemistry, specifically targeting antimicrobial and anticancer activities .

Scientific Research Applications

While direct applications of this compound are not explicitly detailed in the provided search results, we can infer potential uses from studies on similar compounds:

Antimicrobial Activity

1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been screened against multidrug-resistant bacterial and fungal pathogens . Although compounds 1a, b showed no direct antibacterial and antifungal activity, the broader study suggests that modifications and transformations of similar structures could lead to effective antimicrobial agents .

Anticancer Activity

Certain derivatives within the 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid series exhibit anticancer activity. For example, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated high anticancer activity in an A549 human pulmonary cancer cell culture model . This indicates that this compound, or its derivatives, could be explored for similar anticancer properties .

Synthesis of γ-amino acids

5-oxopyrrolidine derivatives can be used in the preparation of γ-amino acids . The pyrrolidinone cycle in these compounds can be converted into butanoic acids, which are essential building blocks in various chemical syntheses .

There are no specific case studies available in the search results for this compound. However, the related research on 1,5-naphthyridines, which share a similar structural motif, highlights diverse applications :

  • Biological Activities: 1,5-naphthyridines exhibit antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
  • Applications in Diseases: They are relevant in cardiovascular, central nervous system, and hormonal disease research .
  • Chemical Applications: 1,5-naphthyridines are used as ligands in analytical chemistry, hydrogen acceptors, and in organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells .

Mechanism of Action

The mechanism of action of Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can intercalate with DNA, while the pyrrolidine ring can interact with protein active sites. The ester and ketone groups can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural features and properties of Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate with analogous pyrrolidinone derivatives:

Compound Name Substituent on N Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Method
This compound Naphthalen-1-yl C₁₇H₁₅NO₃ 281.31* Not reported Esterification of carboxylic acid precursor
Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate sec-Butyl C₁₀H₁₇NO₃ 199.25 Not reported Direct esterification in methanol
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Benzyl C₁₃H₁₅NO₃ 233.26* Not reported Chiral resolution and esterification
Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate 2-Fluorophenyl C₁₂H₁₂FNO₃ 237.23 Not reported Condensation and esterification
Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate 4-Methoxybenzyl C₁₅H₁₇NO₄ 275.30* Not reported Multi-step alkylation and esterification

*Calculated based on molecular formula.

Key Observations:
  • Synthesis: Most analogs are synthesized via esterification of carboxylic acid precursors using methanol and sulfuric acid, followed by hydrazide formation or condensation reactions .

Structural Analysis and Conformational Studies

The puckering of the pyrrolidine ring, quantified using Cremer-Pople parameters , influences the spatial orientation of functional groups. For example:

  • Ring Puckering : Bulky substituents like naphthalen-1-yl may stabilize specific conformations, affecting molecular recognition.
  • Crystallography : SHELX software () is widely used for refining such structures, though direct crystallographic data for the target compound is lacking.

Biological Activity

Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate (CAS No. 910443-48-0) is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a naphthalene ring fused to a pyrrolidine ring , along with a carboxylate ester and a ketone group . This structural complexity contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC15H15NO3
Molecular Weight269.3 g/mol
CAS Number910443-48-0
Physical StateSolid
Purity≥95%

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization of an amino acid derivative.
  • Introduction of the Naphthalene Ring : Utilizes Friedel-Crafts acylation with naphthalene and an acyl chloride.
  • Esterification : The carboxylic acid group is converted to an ester using methanol and an acid catalyst.
  • Oxidation : The alcohol is oxidized to introduce the ketone group.

Anticancer Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. In vitro studies have shown that this compound can induce cytotoxicity in human cancer cell lines, particularly A549 lung adenocarcinoma cells. The compound's mechanism involves intercalation with DNA and modulation of protein interactions, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may possess activity against Gram-positive bacteria and drug-resistant fungi, making it a candidate for further exploration in antimicrobial drug development .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : The naphthalene moiety allows for intercalation into DNA, potentially disrupting replication.
  • Enzyme Interaction : The pyrrolidine ring can fit into enzyme active sites, influencing catalytic activity.

These interactions can lead to altered cellular processes, contributing to the compound's observed anticancer and antimicrobial effects.

Case Study 1: Anticancer Activity in A549 Cells

In a controlled study, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant reductions observed at concentrations above 50 µM. Comparative analysis with standard chemotherapeutics showed that this compound exhibits comparable efficacy, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Screening

A library of compounds including this compound was screened against multidrug-resistant pathogens. Results demonstrated moderate antibacterial activity against selected strains, suggesting further investigation into structure–activity relationships could yield more potent derivatives .

Q & A

Q. What are the common synthetic routes for Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via multi-step processes involving:

  • Condensation reactions : Reaction of naphthalen-1-amine derivatives with itaconic acid or its esters under reflux conditions (e.g., water or ethanol at 80–100°C).
  • Esterification : Methanol with catalytic sulfuric acid is used to convert carboxylic acid intermediates to methyl esters.
  • Purification : Acid-base workup (e.g., NaOH dissolution followed by HCl acidification) and recrystallization from ethanol or acetone.
    Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reactants. For example, excess methanol in esterification improves ester yield .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : Look for signals corresponding to the naphthyl group (aromatic protons at δ 7.2–8.5 ppm), the pyrrolidinone ring (carbonyl at ~δ 170–175 ppm in ¹³C), and the methyl ester (singlet at δ 3.6–3.8 ppm for –OCH₃).
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (pyrrolidinone C=O).
  • Elemental analysis : Validate C, H, N, and O percentages to confirm purity.
    Cross-referencing with analogs (e.g., methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate) ensures consistency in spectral assignments .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidinone ring influence the compound’s reactivity and biological activity?

The puckering conformation of the pyrrolidinone ring (quantified via Cremer-Pople parameters) affects electronic distribution and intermolecular interactions. For example:

  • Envelope or twist-boat conformations may enhance hydrogen bonding with biological targets.
  • Diastereoselective synthesis (e.g., using chiral auxiliaries or asymmetric catalysis) can isolate specific stereoisomers. Computational modeling (DFT or MD simulations) predicts preferred conformations and their impact on binding affinity .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Metabolic stability assays : Test liver microsome stability to identify rapid degradation (e.g., ester hydrolysis).
  • Prodrug modification : Replace the methyl ester with a tert-butyl or pivaloyloxymethyl group to enhance bioavailability.
  • Pharmacokinetic profiling : Monitor plasma concentration-time curves to correlate in vitro IC₅₀ values with in vivo efficacy.
    Comparative studies with analogs (e.g., ethyl ester derivatives) can isolate structural contributors to discrepancies .

Q. How can X-ray crystallography and SHELX software validate the compound’s molecular structure and intermolecular interactions?

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing motifs. For example, the naphthyl group often exhibits π-stacking in the crystal lattice.
  • SHELXL refinement : Uses least-squares minimization to optimize structural parameters against diffraction data.
  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H···O interactions between ester carbonyl and adjacent molecules).
    Referencing SHELX-determined structures of related pyrrolidinones (e.g., spiro-indeno-pyrrolidine derivatives) provides validation benchmarks .

Q. What computational approaches are recommended for predicting the compound’s pharmacological targets and off-target effects?

  • Molecular docking : Screen against target proteins (e.g., SARS-CoV-2 main protease or kinase enzymes) using AutoDock Vina or Schrödinger.
  • QSAR modeling : Correlate substituent effects (e.g., naphthyl vs. phenyl groups) with activity trends.
  • ADMET prediction : Tools like SwissADME estimate solubility, blood-brain barrier penetration, and CYP450 inhibition.
    Data from structurally similar inhibitors (e.g., naphthalen-1-yl methanone derivatives) guide hypothesis generation .

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